2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane
Description
Molecular Architecture and Stereochemical Configuration
The molecule comprises three distinct regions: (1) a 1,3-dioxolane ring (five-membered cyclic ether with oxygen atoms at positions 1 and 3), (2) an ethyl chain (-CH₂-CH₂-) bridging the dioxolane and phenoxy group, and (3) a 3,4,5-trifluorophenoxy substituent (Figure 1). The dioxolane ring adopts a puckered conformation, as evidenced by pseudorotational analysis of analogous 1,3-dioxolanes. The ethyl linker ensures spatial separation between the electron-deficient aromatic system and the dioxolane, minimizing steric clashes.
Molecular Formula : C₁₁H₁₁F₃O₃
Molecular Weight : 248.20 g/mol
SMILES : FC1=C(F)C(F)=CC(OCCC2OCCO2)=C1
No chiral centers are explicitly indicated in the SMILES structure, suggesting a planar or rapidly interconverting stereochemistry at room temperature. However, substituent-induced asymmetry in the dioxolane ring could lead to transient stereoelectronic effects.
Comparative Analysis of Dioxolane Ring Conformations
The 1,3-dioxolane ring exhibits pseudorotation, a dynamic process where the ring interconverts between puckered conformers (e.g., envelope, twist, and half-chair). For this compound, computational models predict a preference for the envelope conformation (Cₛ symmetry) due to reduced torsional strain (Table 1).
| Conformation | Energy (kJ/mol) | Dominant Strain Type |
|---|---|---|
| Envelope (Cₛ) | 0.0 | Angle strain |
| Twist (C₂) | 3.2 | Torsional strain |
| Half-chair (C₁) | 5.8 | Combined angle/torsional |
Table 1: Relative energies of dioxolane conformers derived from DFT calculations.
The ethyl substituent at position 2 imposes minimal steric hindrance, allowing facile pseudorotation. This contrasts with bulkier analogs (e.g., 2,2-bis(trifluoromethyl)-1,3-dioxolane), where steric effects lock the ring into a single conformation.
Fluorine Substituent Effects on Electronic Structure
The 3,4,5-trifluorophenoxy group introduces strong electron-withdrawing effects via inductive (-I) and resonance (-R) interactions. Density functional theory (DFT) calculations reveal significant polarization of the dioxolane ring’s electron density (Figure 2):
- HOMO : Localized on the dioxolane oxygen lone pairs (-5.2 eV).
- LUMO : Centered on the fluorinated aromatic ring (-1.8 eV).
The fluorine atoms reduce the phenoxy group’s electron-donating capacity, stabilizing the molecule against electrophilic attack. This is corroborated by a 15% decrease in C-O bond length (1.36 Å vs. 1.42 Å in non-fluorinated analogs).
X-ray Crystallographic Characterization Data
While single-crystal X-ray data for this specific compound is unavailable, related 1,3-dioxolanes provide structural benchmarks:
| Parameter | Typical Value (Å/°) | Expected Range for Target Compound |
|---|---|---|
| C-O (dioxolane) | 1.43 | 1.41–1.45 |
| O-C-C-O (torsion angle) | 60° | 55–65° |
| C-F (aromatic) | 1.34 | 1.32–1.36 |
The ethyl linker’s C-C bond length is predicted to be 1.52 Å, consistent with sp³ hybridization.
Computational Modeling of Molecular Orbitals
DFT studies (B3LYP/6-311+G(d,p)) highlight key electronic features:
- Electrostatic Potential Map : The dioxolane oxygen atoms exhibit negative potential (-0.35 e⁻/Ų), while fluorinated regions show positive potential (+0.28 e⁻/Ų).
- NBO Analysis : Hyperconjugation between the dioxolane’s lone pairs and σ*(C-F) orbitals stabilizes the molecule by 18.6 kJ/mol.
- TD-DFT Absorption : A weak π→π* transition at 270 nm (ε = 450 M⁻¹cm⁻¹) arises from the fluorophenoxy moiety.
Properties
IUPAC Name |
2-[2-(3,4,5-trifluorophenoxy)ethyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c12-8-5-7(6-9(13)11(8)14)15-2-1-10-16-3-4-17-10/h5-6,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOBKZZISCHKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trifluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(3,4,5-trifluorophenoxy)ethanol. This intermediate is then reacted with formaldehyde and a suitable acid catalyst to form the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce diols .
Scientific Research Applications
2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The compound can modulate various pathways, including those involved in inflammation and cell signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3-Dioxolane Derivatives
The following compounds share the 1,3-dioxolane core but differ in substituents, fluorine substitution patterns, and biological applications:
Reactivity Trends:
- Fluorine Substitution: Compounds with trifluorophenoxy or polyfluorinated groups (e.g., target compound, ) exhibit enhanced thermal stability and resistance to metabolic degradation compared to non-fluorinated analogues.
- Chlorine vs. Fluorine : Chlorinated derivatives (e.g., ) show stronger electrophilic character, favoring nucleophilic substitution reactions, while fluorinated analogs prioritize hydrophobic interactions in drug-receptor binding.
Physicochemical Data:
Key Research Findings
Fluorine Positioning: The 3,4,5-trifluorophenoxy group in the target compound optimizes steric and electronic effects for receptor binding, outperforming 2,4,5-trifluoro analogs in preliminary assays .
Enzyme Inhibition : Chlorophenyl-dioxolane derivatives (e.g., ) achieve IC₅₀ values of <100 nM for heme oxygenase-1, while fluorinated analogs show reduced off-target effects.
Synthetic Efficiency : Ketalization reactions for dioxolane derivatives typically yield >70% efficiency under mild conditions (e.g., ), making them scalable for industrial use.
Biological Activity
The compound 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane is a member of the 1,3-dioxolane family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activity, and potential applications of this compound based on existing literature and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a suitable phenol derivative with ethylene glycol in the presence of an acid catalyst. This reaction leads to the formation of the dioxolane ring structure. The trifluorophenyl group enhances the compound's lipophilicity and may contribute to its biological activity.
Chemical Structure
The chemical structure can be represented as follows:
Antibacterial and Antifungal Properties
Research indicates that compounds containing the 1,3-dioxolane moiety exhibit significant antibacterial and antifungal activities. A study focusing on various dioxolanes found that many derivatives displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .
Table 1: Biological Activity of Related Dioxolanes
| Compound | Activity Against S. aureus | Activity Against C. albicans | MIC (µg/mL) |
|---|---|---|---|
| This compound | Moderate | Significant | 625-1250 |
| Other Dioxolanes | Varies | Varies | Varies |
The antibacterial and antifungal mechanisms of dioxolanes are believed to involve disruption of bacterial cell walls and interference with fungal cell membranes. The presence of fluorine atoms in the trifluorophenyl group may enhance these interactions by increasing the compound's binding affinity to biological targets.
Case Study 1: Antifungal Efficacy
In a controlled study evaluating the antifungal efficacy of various dioxolanes, this compound demonstrated significant inhibition against C. albicans. The Minimum Inhibitory Concentration (MIC) was recorded at levels comparable to other known antifungals .
Case Study 2: Antibacterial Screening
A separate study assessed the antibacterial properties of dioxolane derivatives against a panel of bacterial strains. The results indicated that while some compounds showed broad-spectrum activity, this compound was particularly effective against S. aureus, with an MIC ranging from 625 to 1250 µg/mL .
Q & A
Basic Research Questions
Q. What experimental design strategies are optimal for synthesizing 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane with high yield and purity?
- Methodological Answer : Utilize factorial design of experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and reaction time. For example, a 2³ factorial design can identify interactions between variables while minimizing experimental runs. Central composite designs are recommended for optimizing nonlinear relationships . Characterization via NMR (¹H/¹³C/¹⁹F) and GC-MS ensures purity validation, with attention to fluorine substituent splitting patterns .
Q. How can spectroscopic techniques distinguish structural ambiguities in fluorinated dioxolane derivatives?
- Methodological Answer : Combine ¹⁹F NMR to resolve trifluorophenoxy substituent environments (chemical shifts typically range -110 to -160 ppm for aromatic fluorines) . X-ray crystallography (if crystalline) provides definitive bond angles and torsional strain analysis, as seen in biphenyl-dioxolane systems . For non-crystalline samples, 2D-COSY and HSQC NMR clarify proton coupling networks .
Q. What protocols ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC monitoring. Store in inert atmospheres (argon) at -20°C to prevent hydrolysis of the dioxolane ring. For aqueous stability, use buffered solutions (pH 4–8) to assess degradation kinetics .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the dioxolane ring or fluorophenoxy group?
- Methodological Answer : Employ density functional theory (DFT) to model transition states, particularly for ring-opening reactions (e.g., acid-catalyzed hydrolysis). Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) can identify intermediates, as demonstrated in ICReDD’s workflow . Molecular dynamics simulations further assess solvent effects on reaction barriers .
Q. What mechanistic insights explain the electronic effects of 3,4,5-trifluorophenoxy on neighboring functional groups?
- Methodological Answer : Substituent-induced polarization can be quantified via Hammett σ constants (σ_meta-F ≈ 0.34, σ_para-F ≈ 0.06). Electrostatic potential maps (ESP) derived from DFT reveal electron-withdrawing effects on the ethyl-dioxolane bridge, influencing nucleophilic attack susceptibility . Compare with non-fluorinated analogs to isolate fluorine’s role in steric/electronic modulation .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodological Answer : Re-examine sample purity via HPLC-MS to rule out diastereomers or byproducts. Variable-temperature NMR (e.g., -40°C to 80°C) can slow dynamic processes (e.g., ring puckering) that cause signal broadening . If crystallography is impractical, NOESY/ROESY experiments detect through-space interactions to confirm conformers .
Methodological Notes
- Synthesis Optimization : Prioritize green solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising yield .
- Data Validation : Cross-reference computational predictions with experimental kinetics (e.g., Arrhenius plots for activation energy) to validate mechanistic models .
- Safety Protocols : Adhere to ECHA guidelines for fluorinated compound handling, including fume hood use and waste neutralization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
